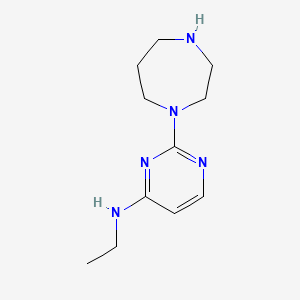

2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine

Description

2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a 1,4-diazepane ring and at position 4 with an N-ethyl amine group. The ethylamine substituent may enhance metabolic stability compared to primary amines, while the diazepane moiety could confer conformational flexibility for target binding.

Properties

Molecular Formula |

C11H19N5 |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine |

InChI |

InChI=1S/C11H19N5/c1-2-13-10-4-6-14-11(15-10)16-8-3-5-12-7-9-16/h4,6,12H,2-3,5,7-9H2,1H3,(H,13,14,15) |

InChI Key |

MCAHBXPHIUELLA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=NC=C1)N2CCCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of imine reductase-catalyzed intramolecular asymmetric reductive amination . This method provides high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-(1,4-Diazepan-1-yl)-N-ethylpyrimidin-4-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound 2-(4-(5-bromopyridin-3-yl)-1,4-diazepan-1-yl)quinazolin-4-amine () serves as a relevant structural analog . Key differences and implications include:

Core Structure

- Target Compound: Pyrimidine core (6-membered, two nitrogen atoms).

- Analog : Quinazoline core (bicyclic, fused benzene and pyrimidine rings). Increased aromaticity and surface area may improve target affinity but reduce solubility.

Substituents

- Position 2 :

- Position 4 :

- Target : N-ethyl amine. The ethyl group may reduce polarity, improving blood-brain barrier penetration.

- Analog : Primary amine. Higher polarity could favor solubility but increase metabolic vulnerability.

Data Tables

Research Findings

Physicochemical Properties

- The target compound’s lower molecular weight (~235 g/mol) and absence of halogens may favor drug-likeness.

Biological Activity

2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine is a heterocyclic compound characterized by a unique structural configuration that includes a diazepane ring and a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, which may influence its interactions with biological targets. This article provides an overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine can be represented as follows:

Key Features:

- Diazepane Ring : A six-membered ring containing two nitrogen atoms.

- Pyrimidine Moiety : A five-membered aromatic ring with nitrogen atoms that can participate in various biological interactions.

Synthesis

The synthesis of 2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine typically involves several steps:

- Formation of the Pyrimidine Ring : This can be achieved through the reaction of appropriate nucleophiles with pyrimidine precursors.

- Diazepane Formation : Cyclization reactions involving diamines and suitable electrophiles lead to the formation of the diazepane structure.

- Coupling : The final step involves coupling the diazepane and pyrimidine rings using specific linkers under controlled conditions.

The biological activity of 2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine is primarily attributed to its interaction with various molecular targets:

| Target | Activity |

|---|---|

| Enzymes | Potential inhibition or modulation |

| Receptors | Possible agonistic or antagonistic effects |

| Signaling Pathways | Involvement in pathways related to cell growth and apoptosis |

These interactions suggest that the compound may play a role in regulating cellular processes, which could be beneficial in therapeutic contexts.

Pharmacological Properties

Research indicates that compounds similar to 2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine exhibit various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties.

- Anticancer Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : Compounds within this class may exhibit neuroprotective properties against neurodegenerative diseases.

Study 1: Anticancer Activity

A study evaluated the anticancer activity of a related compound in xenograft mouse models. The results demonstrated a significant reduction in tumor size upon administration, indicating potential therapeutic efficacy against solid tumors .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of derivatives similar to 2-(1,4-diazepan-1-yl)-N-ethylpyrimidin-4-amine. The findings revealed that these compounds effectively inhibited bacterial growth, suggesting their utility in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.